molecular formula C14H16ClN3O2S2 B2841048 4-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide CAS No. 1448129-42-7

4-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide

Cat. No.: B2841048
CAS No.: 1448129-42-7
M. Wt: 357.87
InChI Key: QEDISJHIARCNST-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperidine ring, a sulfonamide group, and a chlorobenzene group . These functional groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the aromatic thiazole and benzene rings would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions, and the chlorobenzene group could potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar benzene rings could give the compound both hydrophilic and hydrophobic properties .

Scientific Research Applications

Structural Analysis and Tautomerism Studies

Research into sulfonamides like 2,4-Dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide has provided valuable insights into the structural characteristics and tautomerism phenomena within similar compounds. These studies often involve detailed crystallographic analysis, revealing the significance of intramolecular hydrogen bonding and attractive intermolecular interactions, which are crucial for understanding the crystalline cohesion and stability of such molecules (Beuchet et al., 1999).

Pharmacological Investigations

A notable area of research for sulfonamide compounds involves their pharmacological applications. For instance, derivatives of benzenesulfonamides have been studied for their inhibitory effects on human carbonic anhydrase isozymes, a critical enzyme in many physiological processes. These studies have highlighted the potential of sulfonamide compounds in developing therapeutic agents targeting various health conditions, including glaucoma, edema, and even certain cancers (Alafeefy et al., 2015).

Antitumor and Anticancer Activity

Another significant application of sulfonamide derivatives is in the field of oncology, where compounds like mixed-ligand copper(II)-sulfonamide complexes have been synthesized and evaluated for their DNA binding, cleavage activities, and anticancer properties. These compounds have shown promising antiproliferative activity against various cancer cell lines, highlighting the role of the N-sulfonamide derivative in modulating the interaction with DNA and inducing cell death mainly by apoptosis (González-Álvarez et al., 2013).

Environmental Impact and Detection Methods

Sulfonamide compounds, including benzothiazoles, benzotriazoles, and benzenesulfonamides, have been identified as emerging organic pollutants due to their widespread use in industry and households. Studies focusing on their occurrence in various environments, such as water and air, alongside the development of analytical methods for their detection, are crucial for assessing their environmental impact and potential risks to human health (Herrero et al., 2014).

Future Directions

Given the biological activity of similar compounds, this compound could potentially be of interest in the development of new pharmaceuticals or biologically active compounds . Further studies would be needed to determine its biological activity and potential uses.

Properties

IUPAC Name

4-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S2/c15-11-1-3-13(4-2-11)22(19,20)17-12-5-8-18(9-6-12)14-16-7-10-21-14/h1-4,7,10,12,17H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDISJHIARCNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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